molecular formula C24H26ClNO3S B1676679 mocravimod CAS No. 509092-16-4

mocravimod

Cat. No.: B1676679
CAS No.: 509092-16-4
M. Wt: 444.0 g/mol
InChI Key: IINUNQPYJGJCJI-UHFFFAOYSA-N
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Description

Mocravimod is a synthetic sphingosine 1-phosphate receptor modulator. It is primarily used as an adjunctive and maintenance therapy for patients undergoing allogeneic hematopoietic stem cell transplantation, particularly for those with acute myeloid leukemia. This compound works by blocking lymphocyte egress from lymphoid organs via its phosphorylated active metabolite, thereby enhancing the graft-versus-leukemia effect while reducing graft-versus-host disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mocravimod is synthesized through a multi-step process involving the reaction of propane-1,3-diol with various reagents to introduce functional groups necessary for its activity. The synthesis typically involves:

    Formation of the core structure: This involves the reaction of propane-1,3-diol with appropriate reagents to form the core structure of this compound.

    Introduction of functional groups: Various functional groups are introduced through reactions such as chlorination, sulfonation, and amination.

    Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

    Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions.

    Purification: Industrial-scale purification techniques such as large-scale chromatography and crystallization are employed.

    Quality control: Rigorous quality control measures are in place to ensure the final product meets all regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Mocravimod undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Various substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

Mocravimod has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sphingosine 1-phosphate receptor modulators.

    Biology: Studied for its effects on lymphocyte trafficking and immune modulation.

    Medicine: Used in clinical trials for its potential to enhance graft-versus-leukemia effects and reduce graft-versus-host disease in patients undergoing allogeneic hematopoietic stem cell transplantation.

    Industry: Potential applications in the development of new immunomodulatory therapies for various diseases

Mechanism of Action

Mocravimod exerts its effects by modulating sphingosine 1-phosphate receptors. It blocks the signal required by T cells to egress from lymph nodes and other lymphoid organs. By sequestering alloreactive T cells within the lymphoid tissue, this compound promotes a graft-versus-leukemia response while reducing graft-versus-host disease. This mechanism is achieved without affecting the cytotoxic, leukemia-cell-killing power of the T cells .

Comparison with Similar Compounds

Similar Compounds

    Fingolimod: Another sphingosine 1-phosphate receptor modulator used for treating multiple sclerosis.

    Siponimod: Used for treating relapsing forms of multiple sclerosis.

    Ozanimod: Used for treating relapsing forms of multiple sclerosis and ulcerative colitis.

Uniqueness of Mocravimod

This compound is unique in its application as an adjunctive and maintenance therapy for patients undergoing allogeneic hematopoietic stem cell transplantation. Unlike other sphingosine 1-phosphate receptor modulators, this compound is specifically designed to enhance the graft-versus-leukemia effect while reducing graft-versus-host disease, making it particularly valuable in the treatment of hematological malignancies .

Properties

IUPAC Name

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINUNQPYJGJCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965173
Record name 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509092-16-4, 509088-69-1
Record name KRP-203 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509092164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOCRAVIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71GCJ0HLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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